

# Physical and chemical properties of 3-(Morpholine-4-carbonyl)phenylboronic acid

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## Compound of Interest

Compound Name:	3-(Morpholine-4-carbonyl)phenylboronic acid
Cat. No.:	B1587711

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An In-Depth Technical Guide to **3-(Morpholine-4-carbonyl)phenylboronic acid**

## Introduction: A Versatile Building Block in Modern Chemistry

**3-(Morpholine-4-carbonyl)phenylboronic acid** is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines the reactivity of a phenylboronic acid with the advantageous physicochemical properties conferred by a morpholine carboxamide moiety. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.<sup>[1][2][3]</sup> Simultaneously, the morpholine heterocycle is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and target engagement, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.<sup>[4][5]</sup>

This guide provides a comprehensive overview of the physical and chemical properties of **3-(Morpholine-4-carbonyl)phenylboronic acid**, offering field-proven insights for its application in research and development. We will delve into its structural characteristics, reactivity, and established experimental protocols, grounding the discussion in authoritative scientific principles.

## Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its inherent physical and chemical characteristics. These properties dictate its handling, reactivity, and suitability for various applications.

## Core Data Summary

A compilation of the key physicochemical data for **3-(Morpholine-4-carbonyl)phenylboronic acid** and its common pinacol ester variant is presented below.

Property	Value (for 3-(Morpholine-4-carbonyl)phenylboronic acid)	Value (for its pinacol ester)	Reference(s)
CAS Number	723281-55-8	871332-68-2	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> BNO <sub>4</sub>	C <sub>17</sub> H <sub>24</sub> BNO <sub>4</sub>	<a href="#">[8]</a>
Molecular Weight	235.04 g/mol	317.18 g/mol	<a href="#">[8]</a>
Appearance	White to off-white solid/crystalline powder	Solid	<a href="#">[9]</a>
Solubility	Phenylboronic acids generally exhibit high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbons like hexanes. <a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a> The morpholine moiety is expected to enhance aqueous solubility compared to unsubstituted phenylboronic acid.	Generally higher solubility in organic solvents than the parent boronic acid. <a href="#">[10]</a> <a href="#">[12]</a>	
pKa	The pKa of unsubstituted phenylboronic acid is approximately 8.83. <a href="#">[1]</a> The electron-withdrawing nature of the meta-substituted carbonyl group is	N/A	

expected to slightly increase the acidity (lower the pKa) of 3-(Morpholine-4-carbonyl)phenylboronic acid.[13]

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## Structural Analysis and Spectroscopic Characterization

The molecule consists of a central phenyl ring substituted at the 1-position with a boronic acid group [-B(OH)<sub>2</sub>] and at the 3-position with a morpholine-4-carbonyl group. The boron atom is sp<sup>2</sup>-hybridized, possessing a vacant p-orbital that imparts its character as a mild Lewis acid.[1] This Lewis acidity is crucial for its reactivity.

The morpholine ring typically adopts a stable chair conformation.[4] The presence of both the boronic acid's hydroxyl groups (hydrogen bond donors) and the morpholine's oxygen and amide carbonyl (hydrogen bond acceptors) allows for complex hydrogen-bonding networks in the solid state, influencing its crystal packing and physical properties.[14]

Characterization of this compound relies on standard analytical techniques:

- <sup>1</sup>H NMR Spectroscopy: Would show characteristic aromatic proton signals in the 7-8 ppm range, along with signals for the morpholine ring protons typically around 3.7 ppm.[15][16]
- <sup>11</sup>B NMR Spectroscopy: A powerful tool for studying boronic acids, this technique would show a signal characteristic of a trigonal sp<sup>2</sup>-hybridized boron atom. This chemical shift is sensitive to pH and complexation with diols.[17][18]
- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

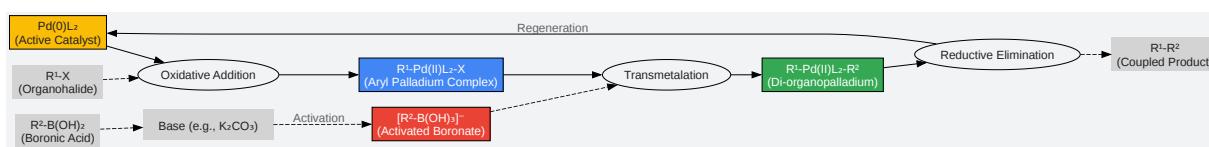
## Chemical Reactivity and Synthetic Utility

The primary utility of **3-(Morpholine-4-carbonyl)phenylboronic acid** lies in its capacity to serve as a versatile building block in organic synthesis, particularly in the construction of biaryl structures.

## The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for the Suzuki-Miyaura reaction, a palladium-catalyzed process that couples the phenyl group of the boronic acid with an organohalide or triflate.[3][19] This reaction is fundamental to synthesizing complex molecules in the pharmaceutical and materials industries.[8][20]

**Causality of the Reaction Mechanism:** The reaction proceeds through a well-established catalytic cycle. The key is the activation of the boronic acid with a base (e.g.,  $K_2CO_3$ ,  $K_3PO_4$ ). This converts the neutral,  $sp^2$ -hybridized boronic acid into an anionic,  $sp^3$ -hybridized "ate" complex.[2] This structural change increases the nucleophilicity of the phenyl group attached to the boron, making it capable of transferring from boron to the palladium center during the crucial transmetalation step.



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**Figure 1:** Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Protocols for Application

Adherence to validated protocols is critical for safety and experimental success. The following sections provide self-validating systems for handling and reacting with this compound.

### Protocol 1: Safe Handling and Storage

Boronic acids and their derivatives require careful handling to maintain their integrity and ensure user safety.

Step-by-Step Handling Protocol:

- Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust.[21]
- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.[22] Inspect gloves before use and use proper removal technique.[22]
- Dispensing: When weighing and dispensing the solid, use anti-static measures and avoid creating dust clouds.[23]
- Contamination Avoidance: Use clean, dedicated spatulas and glassware. The compound is hygroscopic and should be protected from moisture.[9][21]
- Spill Cleanup: In case of a spill, sweep up the solid material carefully, place it in a suitable container for disposal, and clean the area. Avoid generating dust.[23]
- Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration.[21][23]

## Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

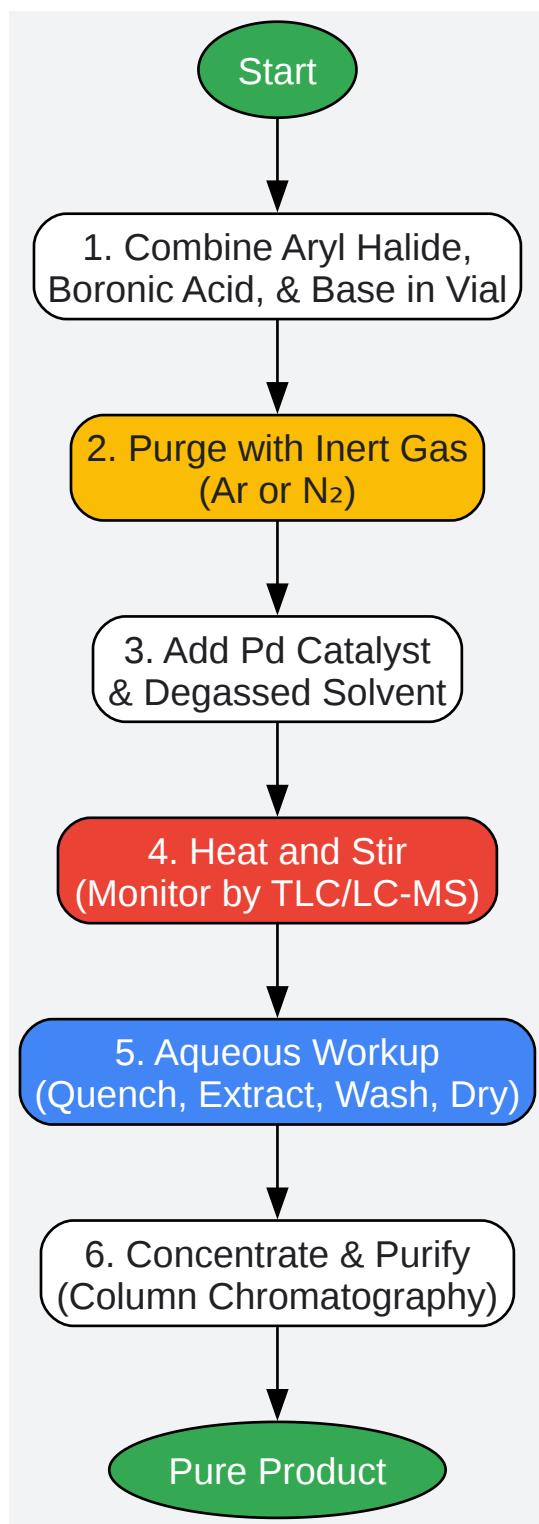
This protocol describes a typical workflow for using **3-(Morpholine-4-carbonyl)phenylboronic acid** in a Suzuki coupling reaction.

Materials:

- **3-(Morpholine-4-carbonyl)phenylboronic acid** (1.05 - 1.2 equivalents)
- Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}_2(\text{dba})_3$  with a ligand like XPhos) (1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ ) (2-3 equivalents)
- Anhydrous Solvent (e.g., Dioxane/Water, DMF, Toluene)

Step-by-Step Reaction Protocol:

- **Vessel Preparation:** To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), **3-(Morpholine-4-carbonyl)phenylboronic acid** (1.05 eq.), and the base (2.0 eq.).
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
- **Reagent Addition:** Under the inert atmosphere, add the palladium catalyst/ligand mixture, followed by the degassed solvent(s).
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
- **Workup:**
  - Cool the reaction to room temperature.
  - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
  - Separate the organic layer. Wash it sequentially with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[24]
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.[24]



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**Figure 2:** Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

## Conclusion

**3-(Morpholine-4-carbonyl)phenylboronic acid** stands out as a highly valuable and versatile reagent. Its properties are a direct consequence of the synergistic combination of the reactive boronic acid functional group and the drug-like morpholine scaffold. The boronic acid enables robust and reliable carbon-carbon bond formation via Suzuki-Miyaura coupling, while the morpholine moiety provides a handle to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. For researchers and scientists in drug development and materials science, a thorough understanding of its physicochemical properties and reactivity is key to unlocking its full potential in the synthesis of novel and functional molecules.

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